

Vilazodone vs. Its Carboxylic Acid Metabolite: A Comparative Stability Analysis

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Compound of Interest

Compound Name: Vilazodone carboxylic acid

Cat. No.: B113504

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For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its metabolites is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the stability of the antidepressant vilazodone and its primary carboxylic acid metabolite, supported by experimental data from forced degradation studies.

Vilazodone is a selective serotonin reuptake inhibitor and a 5-HT_{1A} receptor partial agonist.^[1] Its metabolism in the human body leads to the formation of several metabolites, with the carboxylic acid derivative (also referred to as M10 or Impurity A) being a significant product.^[2] ^[3] The conversion of the parent drug to this metabolite involves the hydrolysis of the amide group, a key factor in their comparative stability.

Chemical Structures

The stability of a molecule is intrinsically linked to its chemical structure. Vilazodone possesses a carboxamide group that is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding its carboxylic acid metabolite.

Vilazodone: 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide

Vilazodone Carboxylic Acid Metabolite: 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid^[3]

Quantitative Stability Data

Forced degradation studies are crucial for determining the intrinsic stability of a drug substance and identifying potential degradation products. The following table summarizes the degradation of vilazodone under various stress conditions, as reported in the literature. Notably, the formation of the carboxylic acid metabolite is a primary degradation pathway, particularly under alkaline hydrolysis.

Stress Condition	Reagent/Parameters	Duration	Vilazodone Degradation (%)	Primary Degradation Product(s)	Reference
Acidic Hydrolysis	1 N HCl	20 min	3.12	1-(4-Penten-1-yl) piperazine and others	[4]
Alkaline Hydrolysis	0.5 N NaOH	2 hours	4.78 - ~5	Vilazodone Carboxylic Acid	[3] [4]
Oxidative Degradation	30% H ₂ O ₂	20 min	7.8	Isomeric N-oxides	[4] [5]
Thermal Degradation	80°C	48 hours	3.53	Not specified	[4]
Photolytic Degradation	ICH Q1B conditions	-	4.9	Not specified	[4]
Neutral Hydrolysis	Water	-	Stable	-	[5]

Note: Direct comparative stability data for the isolated carboxylic acid metabolite under the same forced degradation conditions is not extensively available in the public domain. The data presented reflects the degradation of the parent drug, vilazodone, and the conditions under which its carboxylic acid metabolite is formed.

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments cited in the stability data table.

Forced Degradation Stock Solution Preparation

A stock solution of vilazodone hydrochloride is prepared at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of methanol and water).[6]

Acidic Degradation

- To the vilazodone stock solution, an equal volume of 1 N hydrochloric acid is added.
- The mixture is refluxed for 20 minutes at 80°C.
- After cooling to room temperature, the solution is neutralized with 1 N sodium hydroxide.
- The final solution is diluted with the mobile phase to a suitable concentration for HPLC analysis.[6]

Alkaline Degradation

- To the vilazodone stock solution, an equal volume of 0.5 N sodium hydroxide is added.
- The mixture is refluxed for 2 hours at 100°C.
- After cooling to room temperature, the solution is neutralized with 0.5 N hydrochloric acid.
- The final solution is diluted with the mobile phase for subsequent HPLC analysis.[3]

Oxidative Degradation

- The vilazodone stock solution is treated with 30% hydrogen peroxide.
- The mixture is refluxed for 20 minutes at 80°C.
- The solution is then cooled and diluted with the mobile phase for HPLC analysis.[6]

Thermal Degradation

- Vilazodone hydrochloride API is placed in a Petri dish.

- The sample is exposed to a temperature of 80°C for 48 hours in a hot air oven.
- After the specified duration, the sample is dissolved in a suitable diluent for analysis.

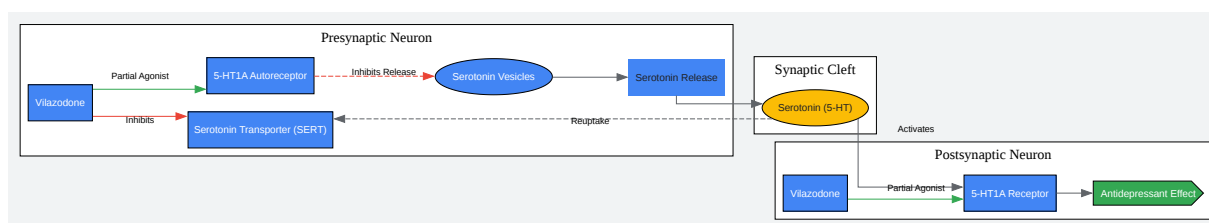
Photolytic Degradation

- The vilazodone sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
- A control sample is kept in the dark under the same conditions.
- Following exposure, the samples are prepared for analysis.

Visualizations

Vilazodone Signaling Pathway

Vilazodone exerts its antidepressant effects through a dual mechanism of action: selective serotonin reuptake inhibition and partial agonism at the 5-HT1A receptor. This is thought to enhance serotonergic activity in the central nervous system.^[1]

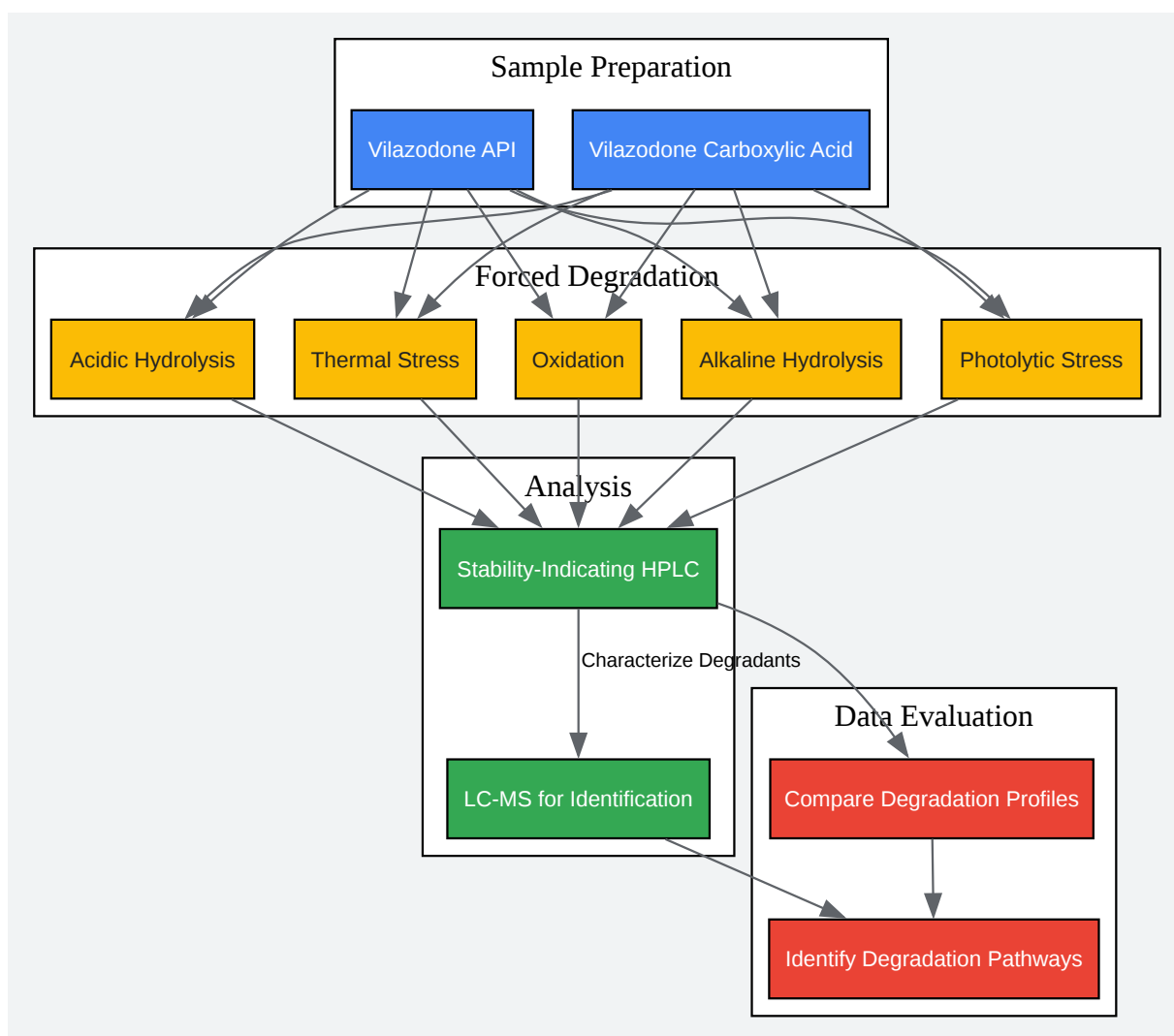


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Caption: Vilazodone's dual mechanism of action.

Experimental Workflow for Comparative Stability Analysis

A logical workflow for conducting a comparative stability analysis of a parent drug and its metabolite is essential for generating reliable and reproducible data.



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